molecular formula C26H25NO6S B2782338 6,7-dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one CAS No. 895639-40-4

6,7-dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one

Cat. No. B2782338
CAS RN: 895639-40-4
M. Wt: 479.55
InChI Key: YRWJVTFGXNQJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one, also known as DMQMT, is a synthetic compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in a variety of research applications. In

Scientific Research Applications

Synthesis of Benzylisoquinoline Alkaloids

Benzylisoquinoline alkaloids are a significant class of compounds with various pharmacological properties. The compound can serve as a precursor in the synthesis of new benzylisoquinoline alkaloids . These alkaloids have been studied for their potential use in treating a wide range of diseases, including cancer, malaria, and cardiovascular diseases.

Development of Antimicrobial Agents

The structural complexity of quinolines makes them suitable candidates for the development of antimicrobial agents. Research has indicated that modifications to the quinoline moiety can lead to compounds with potent antibacterial and antifungal activities .

Anti-inflammatory Applications

Quinoline derivatives have been shown to possess anti-inflammatory properties. The compound’s sulfonyl group can be modified to enhance its ability to inhibit the production of pro-inflammatory cytokines, potentially leading to new anti-inflammatory medications .

Antitubercular Activity

The compound’s structural features, such as the methoxy and sulfonyl groups, may be optimized to target Mycobacterium tuberculosis. Studies on similar structures have demonstrated significant antitubercular activity, suggesting potential applications in combating tuberculosis .

Cancer Research

Quinoline derivatives are known to exhibit anticancer properties. This compound could be used as a scaffold for designing novel anticancer agents, particularly due to its ability to intercalate with DNA and disrupt cell division .

Neuropharmacological Research

The compound’s structure is reminiscent of natural isoquinoline alkaloids, which are known to affect the central nervous system. It could be used in the design of molecules that modulate neurotransmitter systems, offering therapeutic potential for neurological disorders .

properties

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-17-5-11-20(12-6-17)34(29,30)25-16-27(15-18-7-9-19(31-2)10-8-18)22-14-24(33-4)23(32-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWJVTFGXNQJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one

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